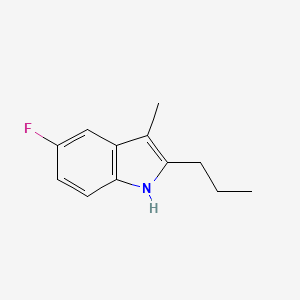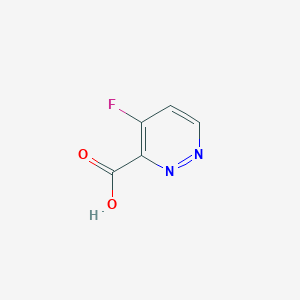
4-Fluoropyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoropyridazine-3-carboxylic acid is a fluorinated heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridazine-3-carboxylic acid typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group (e.g., nitro or halogen) on the pyridazine ring. This can be achieved using reagents like potassium fluoride (KF) or tetra-n-butylammonium fluoride (Bu4NF) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps like halogenation, nitration, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Fluoropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to alcohols.
Cyclization: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like KF, Bu4NF, and other fluoride sources.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various fluorinated derivatives, esters, alcohols, and complex heterocycles .
科学研究应用
4-Fluoropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-fluoropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical pathways .
相似化合物的比较
Pyridazine: The parent compound without the fluorine atom.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring
Uniqueness: 4-Fluoropyridazine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the pyridazine ring. This combination enhances its chemical stability, reactivity, and potential biological activity compared to other similar compounds .
属性
分子式 |
C5H3FN2O2 |
|---|---|
分子量 |
142.09 g/mol |
IUPAC 名称 |
4-fluoropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
InChI 键 |
ZLOKEPNSVLDTTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=NC(=C1F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


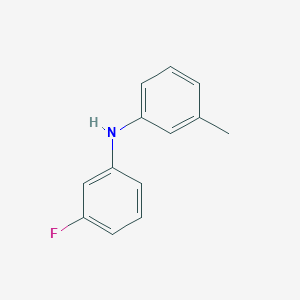

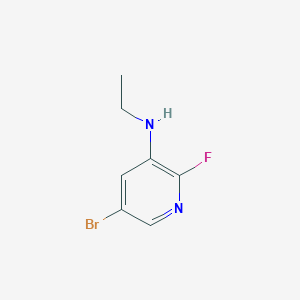
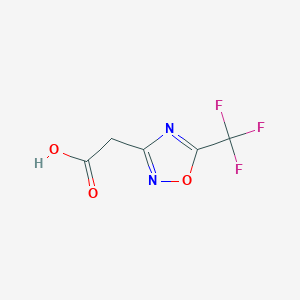
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

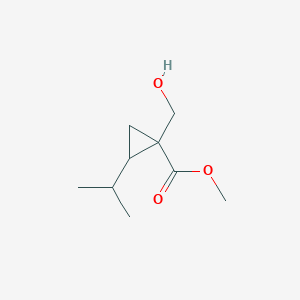
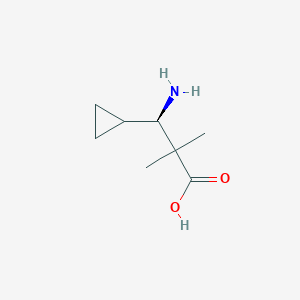
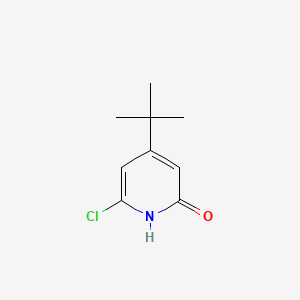
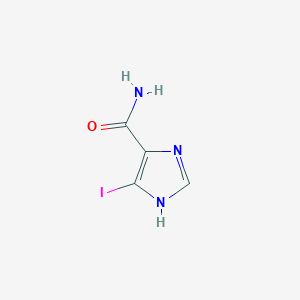
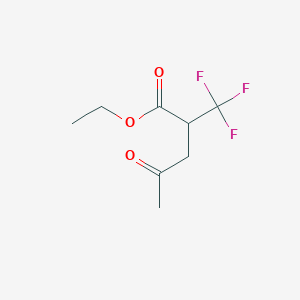
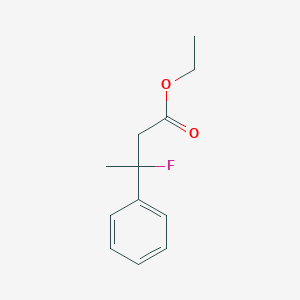
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
